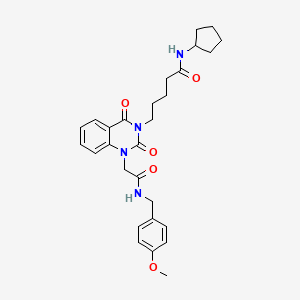![molecular formula C20H21BrO3 B3008193 (E)-1-(4-bromophenyl)-3-[4-(diethoxymethyl)phenyl]prop-2-en-1-one CAS No. 338415-84-2](/img/structure/B3008193.png)
(E)-1-(4-bromophenyl)-3-[4-(diethoxymethyl)phenyl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, (E)-1-(4-bromophenyl)-3-[4-(diethoxymethyl)phenyl]prop-2-en-1-one, is a chalcone derivative that has been the subject of various studies due to its potential applications in nonlinear optics and as a biological agent. Chalcones are known for their diverse biological activities and their structural role as precursors in the synthesis of flavonoids and isoflavonoids. The compound features a bromine atom on one aromatic ring and a diethoxymethyl group on another, connected by a prop-2-en-1-one bridge.
Synthesis Analysis
The synthesis of similar chalcone derivatives typically involves a Claisen-Schmidt condensation reaction, where an acetophenone derivative is reacted with an aldehyde in the presence of a base. For instance, a related compound with a dimethylamino group instead of a diethoxymethyl group was synthesized by reacting 4-bromoacetophenone with N,N-dimethyl benzaldehyde in ethanol with sodium hydroxide as the base . This method is likely applicable to the synthesis of the compound , with the appropriate substitution of the aldehyde component.
Molecular Structure Analysis
The molecular structure of chalcone derivatives is characterized by two aromatic rings connected by an α,β-unsaturated carbonyl system. The dihedral angle between the two benzene rings can be relatively small, indicating a planar structure conducive to π-conjugation, which is important for optical properties. For example, a structurally similar compound exhibited a dihedral angle of 10.09° between its benzene rings . This planarity is a key feature in the molecular structure analysis of such compounds.
Chemical Reactions Analysis
Chalcones can undergo various chemical reactions due to the presence of the reactive α,β-unsaturated carbonyl system. They can participate in cyclization reactions to form flavonoids, serve as Michael acceptors in addition reactions, and undergo further halogenation due to the presence of the bromine atom. The specific reactivity of the compound would depend on the substituents present on the aromatic rings and the influence of the bromine and diethoxymethyl groups on the overall electron distribution.
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcone derivatives can be influenced by their molecular structure. The presence of electron-donating or withdrawing groups can affect the compound's absorption properties, as seen in the UV-visible spectrum. For example, the UV-visible spectrum of a related compound was recorded in water, and the electronic properties were calculated using time-dependent density functional theory (TD-DFT) . The compound's solubility in organic solvents and water can be influenced by the substituents, which also affect its potential biological activity. Theoretical calculations, such as density functional theory (DFT), can provide insights into the compound's reactivity, stability, and interaction with other molecules, as demonstrated in studies of similar compounds .
Aplicaciones Científicas De Investigación
Nonlinear Optical Properties
- Linear, Second, and Third Order Nonlinear Optical Properties : This compound, along with other chalcone derivatives, has been studied for its linear optical, second, and third-order nonlinear optical (NLO) properties. Such properties make these compounds suitable for use in various semiconductor devices. The electron transfer integral values suggest they could function well as electron transport materials in organic semiconductor devices (Shkir et al., 2019).
Cyclocondensation Reactions
- Formation in Cyclocondensation Reactions : In a study exploring the formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors, this compound underwent cyclocondensation reactions, leading to the formation of specific pyrazole derivatives. The molecules adopt a T-shape structure, which is significant for understanding the compound's molecular geometry and potential applications in synthetic chemistry (Mahesha et al., 2021).
Molecular Structure and Spectroscopic Analysis
- Molecular Structure and Spectroscopic Characterization : Another aspect of research has been the synthesis, X-ray diffraction crystal structure, and spectroscopic characterization of related compounds. This includes investigating their molecular dynamics simulations and molecular docking study, which are crucial for understanding the compound's reactivity and potential for inhibition in biological systems (Arshad et al., 2017).
Antioxidant Activity
- Antioxidant Activity : Research also includes testing for antioxidant activity. For example, a derivative of this compound was synthesized and tested for its antioxidant properties, revealing its low potency as an antioxidant agent (Brahmana et al., 2021).
Propiedades
IUPAC Name |
(E)-1-(4-bromophenyl)-3-[4-(diethoxymethyl)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrO3/c1-3-23-20(24-4-2)17-8-5-15(6-9-17)7-14-19(22)16-10-12-18(21)13-11-16/h5-14,20H,3-4H2,1-2H3/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXYSVFDQJVARV-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-bromophenyl)-3-[4-(diethoxymethyl)phenyl]prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B3008112.png)
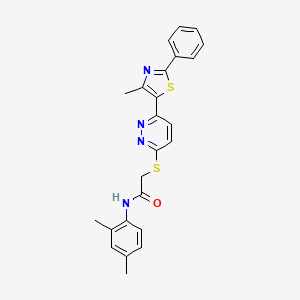
![1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B3008117.png)
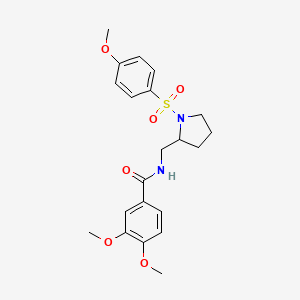
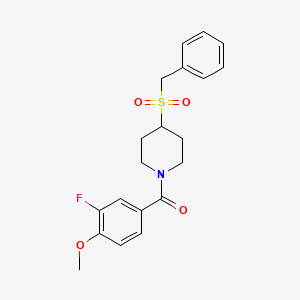
![3-[4-(tert-butyl)benzyl]-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3008121.png)
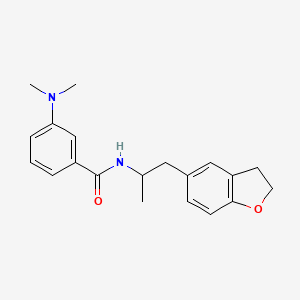
![1-[(2-Chloro-5-nitrophenyl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B3008124.png)
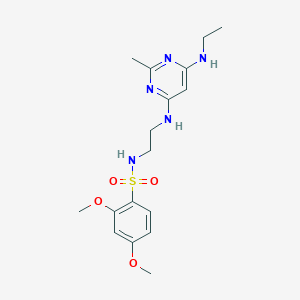
![[1,2,4]Triazolo[1,5-A]pyridine-2-methanamine hcl](/img/structure/B3008127.png)
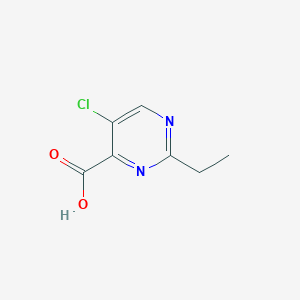
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B3008129.png)
